molecular formula C11H17N3O B13275326 N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide

N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide

Cat. No.: B13275326
M. Wt: 207.27 g/mol
InChI Key: SUIIIIQUATVSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide ( 1096259-59-4) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This molecule features a dimethylacetamide group linked to a pyridine-substituted ethylamine chain. Compounds containing the dimethylamine (DMA) pharmacophore and pyridine heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various FDA-approved drugs . The dimethylamine group is known to contribute favorably to the pharmacokinetic properties of molecules, including aqueous solubility and bioavailability . Furthermore, pyridine is a privileged structure in drug discovery, and heterocyclic compounds like it are extensively investigated for a wide range of pharmacological applications, including potential antiviral, antimicrobial, and anticancer activities . This combination of structural features makes this compound a valuable building block for research and development in pharmaceutical chemistry and related life sciences. It is offered as a high-purity material for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-dimethyl-2-(1-pyridin-3-ylethylamino)acetamide

InChI

InChI=1S/C11H17N3O/c1-9(10-5-4-6-12-7-10)13-8-11(15)14(2)3/h4-7,9,13H,8H2,1-3H3

InChI Key

SUIIIIQUATVSDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-(pyridin-3-yl)ethanamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like toluene or ethyl acetate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Their Properties

The following table summarizes key compounds with structural or functional similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Data Source
N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide (Target Compound) Not Provided Not Provided Pyridin-3-yl, N,N-dimethyl acetamide -
N,N-Dimethyl-2-(2-[1-(pyridin-3-ylcarbonyl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide C₂₂H₂₆N₄O₂ 378.47 Azetidine, isoquinoline, pyridin-3-ylcarbonyl
N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide C₂₉H₃₁N₃O₃ 469.58 Biphenyl, methoxy, pyridine
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.26 Dichlorophenyl, dihydro-pyrazolyl, planar amide group
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide C₂₂H₂₅N₅O₂ 391.47 Indole, piperazine, pyridinyl
2.2 Physical and Chemical Properties
  • Melting Points : Similar acetamide derivatives, such as those in , exhibit melting points ranging from 159–187°C , influenced by substituents like nitro or indolyl groups . The target compound’s pyridin-3-yl group may confer a comparable melting range.
  • Spectroscopic Data :
    • NMR/IR : highlights distinct ¹H/¹³C NMR chemical shifts for acetamide protons (δ 2.8–3.5 ppm) and carbonyl carbons (δ 168–172 ppm). IR spectra typically show strong C=O stretches near 1650–1700 cm⁻¹ .
    • Mass Spectrometry : HRMS-ESI data for related compounds (e.g., [M+H]⁺ = 469.58 in ) confirm molecular weights .

Biological Activity

N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide (commonly referred to as DMPEA) is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₁H₁₇N₃O
  • Molecular Weight: 207.27 g/mol
  • CAS Number: 1096259-59-4

DMPEA's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of specific neurotransmitter systems, which can lead to a range of physiological effects. For instance, it is suggested that DMPEA may influence dopaminergic and adrenergic pathways, potentially impacting mood and cognition .

1. Antimicrobial Properties

Research has indicated that DMPEA exhibits antimicrobial activity. In studies involving various bacterial strains, DMPEA demonstrated significant inhibitory effects, making it a candidate for further exploration in the development of antimicrobial agents .

2. Antiviral Activity

Preliminary investigations suggest that DMPEA may possess antiviral properties. Its efficacy against viral infections remains an area of active research, with ongoing studies aimed at elucidating its mechanism against specific viral pathogens .

3. Cytotoxic Effects

In vitro studies have shown that DMPEA can induce cytotoxicity in certain cancer cell lines. The compound has been evaluated for its potential as an anticancer agent, with findings indicating that it may inhibit cell proliferation and induce apoptosis in malignant cells .

Case Studies and Research Findings

Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of DMPEA, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting substantial antimicrobial potential .

Case Study 2: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of DMPEA on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AntiviralPotential efficacy under study
CytotoxicityIC50 = 15 µM (MCF-7), 20 µM (A549)

Q & A

Q. What are the optimized synthetic routes for preparing N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves two critical steps: (1) introducing the acetamide moiety via acylation and (2) coupling the pyridine derivative with an amine.

  • Acylation : Use acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide core. Temperature control (0–5°C) minimizes side reactions .
  • Coupling : Employ coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyridin-3-yl ethylamine group. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (1:1.2 amine:acylating agent) improve yields to ~70–80% .
  • Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:
    • N,N-Dimethyl groups : Singlets at δ ~2.2–2.4 ppm (¹H) and δ ~35–40 ppm (¹³C).
    • Pyridin-3-yl protons : Multiplet at δ ~7.2–8.5 ppm (aromatic region) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₃O: 220.1453) validates molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities <0.1% .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the compound’s structure?

Methodological Answer: Single-crystal X-ray diffraction provides atomic-level resolution:

  • Crystal Growth : Slow evaporation of methylene chloride solutions yields suitable crystals .
  • Key Metrics : Bond lengths (C–N: ~1.34 Å) and angles (N–C–O: ~120°) confirm planar amide geometry. Dihedral angles between pyridine and acetamide groups (~50–77°) reveal steric effects .
  • Hydrogen Bonding : Intermolecular N–H⋯O interactions (R₂²(10) motifs) stabilize crystal packing .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electronic properties (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
  • Molecular Docking : Dock into protein targets (e.g., kinases) using AutoDock Vina. Pyridin-3-yl and acetamide groups show hydrogen bonding with active-site residues (e.g., Asp86, binding affinity −8.2 kcal/mol) .

Q. How do oxidation and reduction reactions modify the compound’s functional groups, and what are the dominant products?

Methodological Answer:

  • Oxidation : Treat with KMnO₄/H₂SO₄ to convert the pyridine ring to pyridine N-oxide (confirmed by IR: ~1250 cm⁻¹ for N–O stretch) .
  • Reduction : Use LiAlH₄ to reduce the acetamide to a tertiary amine (verified by loss of carbonyl signal in IR at ~1650 cm⁻¹) .
  • Mechanistic Insights : Polar aprotic solvents (e.g., THF) favor nucleophilic attack during reduction.

Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across studies?

Methodological Answer:

  • Source Analysis : Compare synthetic routes (e.g., EDCI vs. DCC coupling) that may introduce impurities affecting bioactivity .
  • Assay Optimization : Standardize cell-based assays (e.g., fixed incubation time, controlled cell passage number) to minimize variability .
  • Computational Validation : Use MD simulations to assess target binding under varying protonation states (e.g., pyridine N basicity at pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.